

# Application Notes and Protocols for Pre-Designed siRNA-Mediated Gene Knockdown

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## Compound of Interest

Compound Name: *NBPF15 Human Pre-designed  
siRNA Set A*

Cat. No.: *B12401325*

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## Introduction

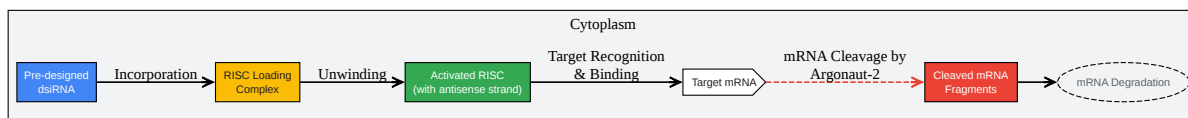
Small interfering RNAs (siRNAs) are powerful tools for inducing sequence-specific gene silencing in mammalian cells, a process known as RNA interference (RNAi). By harnessing this natural cellular mechanism, researchers can effectively knock down the expression of a target gene to study its function, validate drug targets, and investigate signaling pathways. Pre-designed siRNAs, which are computationally designed and often experimentally validated to effectively target a specific mRNA, offer a convenient and reliable method for achieving potent and specific gene knockdown.

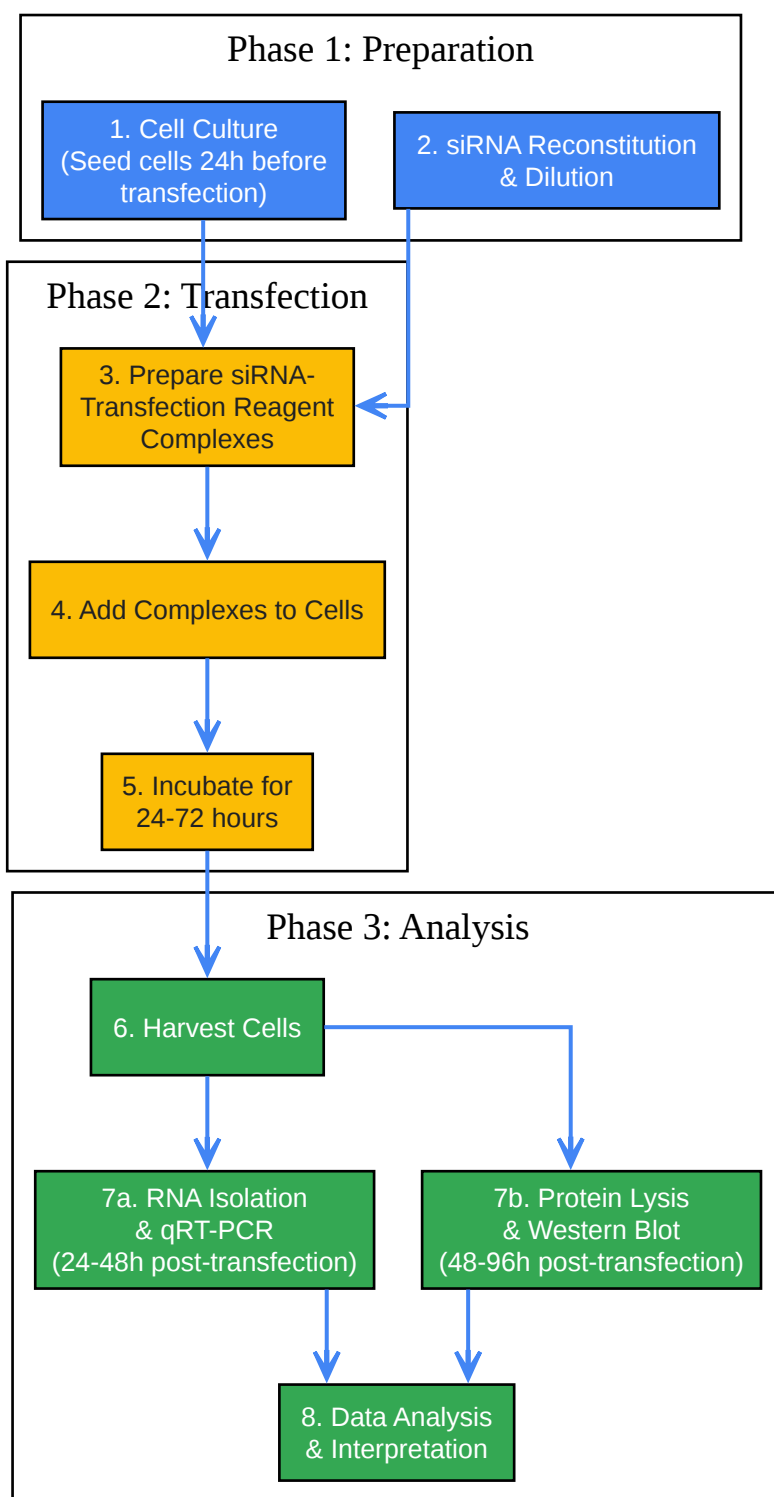
This document provides a comprehensive guide to using pre-designed siRNAs for gene knockdown experiments. It includes detailed protocols for siRNA preparation, cell culture and transfection, and methods for validating knockdown at both the mRNA and protein levels. Additionally, it outlines essential control experiments and provides quantitative data to aid in experimental design.

## Mechanism of Action: The RNAi Pathway

Upon introduction into the cytoplasm, the double-stranded siRNA is recognized and incorporated into the RNA-Induced Silencing Complex (RISC). Within RISC, the siRNA is unwound, and the antisense strand guides the complex to the complementary messenger RNA

(mRNA) of the target gene. The endonuclease Argonaut-2, a key component of RISC, then cleaves the target mRNA, leading to its degradation and a subsequent reduction in protein synthesis.





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